molecular formula C17H16ClN3O B5865694 N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide

Cat. No.: B5865694
M. Wt: 313.8 g/mol
InChI Key: GKHGYBSFLVZHND-UHFFFAOYSA-N
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Description

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a benzimidazole core with a 2-chlorophenylmethyl group and a propanamide side chain, making it a unique and potentially valuable molecule in various scientific fields.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-2-16(22)20-17-19-14-9-5-6-10-15(14)21(17)11-12-7-3-4-8-13(12)18/h3-10H,2,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHGYBSFLVZHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323261
Record name N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

342377-54-2
Record name N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide typically involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde to form the benzimidazole coreCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form benzimidazole N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core would yield benzimidazole N-oxides, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide is unique due to the presence of both the 2-chlorophenylmethyl group and the propanamide side chain. This combination of structural features may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

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